molecular formula C11H8BrNO3 B11839841 Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate CAS No. 1395493-15-8

Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate

Cat. No.: B11839841
CAS No.: 1395493-15-8
M. Wt: 282.09 g/mol
InChI Key: UKPPHDNKJCBFJP-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate typically involves the bromination of a quinoline derivative followed by esterification. One common method involves the reaction of 3-bromoaniline with diethyl ethoxymethylenemalonate under reflux conditions to form the quinoline core. This intermediate is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide to introduce the bromine atom at the desired position. Finally, esterification with methanol yields the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Substitution: Formation of 3-amino or 3-thio derivatives.

    Reduction: Formation of 4-hydroxy derivatives.

    Oxidation: Formation of quinoline N-oxides.

Scientific Research Applications

Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as anticancer and antiviral agents.

    Industry: Used in the production of dyes and pigments due to its stable quinoline core.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antibacterial or anticancer effects. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-4-oxo-1,4-dihydroquinoline-8-carboxylate
  • Methyl 3-fluoro-4-oxo-1,4-dihydroquinoline-8-carboxylate
  • Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-8-carboxylate

Uniqueness

Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

1395493-15-8

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

methyl 3-bromo-4-oxo-1H-quinoline-8-carboxylate

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)7-4-2-3-6-9(7)13-5-8(12)10(6)14/h2-5H,1H3,(H,13,14)

InChI Key

UKPPHDNKJCBFJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC=C(C2=O)Br

Origin of Product

United States

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